![molecular formula C15H14BrNO3 B5704267 N-(4-bromophenyl)-3,4-dimethoxybenzamide](/img/structure/B5704267.png)
N-(4-bromophenyl)-3,4-dimethoxybenzamide
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Overview
Description
“N-(4-bromophenyl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C13H10BrNO . It is a derivative of benzamide, which is a compound containing the benzamide group, which consists of a benzene ring attached to an amide functional group .
Molecular Structure Analysis
The molecular structure of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of N-(4-bromophenyl)-3,4-dimethoxybenzamide were evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species. The compounds demonstrated promising antimicrobial activity, with specific compounds (d1, d2, and d3) showing notable effects .
Anticancer Activity
In addition to antimicrobial properties, these derivatives were also assessed for anticancer activity. Specifically, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .
Molecular Docking Studies
Molecular docking studies were conducted to understand the binding mode of active compounds with receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold potential as lead candidates for rational drug design .
Heterocyclic Thiazole Nucleus
The thiazole nucleus, present in N-(4-bromophenyl)-3,4-dimethoxybenzamide, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .
Challenges Addressed
The compound’s dual properties—antimicrobial and anticancer—address critical challenges related to drug resistance and cancer treatment. Efforts to combat microbial resistance and improve chemotherapeutic effectiveness are essential in the medical field .
Conclusion
N-(4-bromophenyl)-3,4-dimethoxybenzamide derivatives hold promise as potential antimicrobial and anticancer agents. Further research and development may lead to their application in rational drug design and clinical settings .
Future Directions
The future directions for the study of “N-(4-bromophenyl)-3,4-dimethoxybenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine and pharmacology could be explored .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their activity .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that influence their bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
properties
IUPAC Name |
N-(4-bromophenyl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXSBRRDZQUPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,4-dimethoxybenzamide |
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